Methyl 7-amino-1H-indazole-5-carboxylate is a heterocyclic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. The compound features a carboxylate group at the fifth position and an amino group at the seventh position of the indazole ring. Its molecular formula is , with a molecular weight of approximately 191.19 g/mol. This compound is recognized for its potential applications in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
This compound is classified as an indazole derivative, which is a type of bicyclic compound containing two nitrogen atoms within the five-membered ring structure. It is often studied for its pharmacological properties and potential therapeutic applications.
The synthesis of methyl 7-amino-1H-indazole-5-carboxylate can be achieved through several methods, including:
Common reagents used in these reactions include potassium permanganate for oxidation processes and acyl chlorides for substitution reactions. The synthesis often requires careful control of reaction conditions to optimize yield and purity.
Methyl 7-amino-1H-indazole-5-carboxylate has a distinct molecular structure characterized by:
Methyl 7-amino-1H-indazole-5-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, impacting both yield and product specificity.
The mechanism of action for methyl 7-amino-1H-indazole-5-carboxylate typically involves:
Research indicates that this compound exhibits significant biological activity, making it a candidate for further investigation in drug development.
Methyl 7-amino-1H-indazole-5-carboxylate is generally observed as a white to light brown crystalline solid.
Key chemical properties include:
Safety data sheets suggest handling precautions due to potential irritant properties .
Methyl 7-amino-1H-indazole-5-carboxylate has several applications across various scientific fields:
The efficient assembly of the indazole scaffold is foundational for synthesizing methyl 7-amino-1H-indazole-5-carboxylate. A pivotal method involves the cyclocondensation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine (40% aqueous solution). This annulation proceeds optimally at 95–105°C in a DMF/toluene solvent blend (1:1 ratio), using K₂CO₃ as a base. The reaction achieves 85% yield after 35–40 hours, directly generating the N1-methylated indazole core (6-bromo-1-methylindazole) without N2-methyl isomers [2]. Key advantages include:
Table 1: Optimization of Annulation for Indazole Core Synthesis
Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF/Toluene (1:1) | 95–105 | 35–40 | 85 |
Cs₂CO₃ | DMF | 110 | 30 | 78 |
Triethylamine | Ethanol | Reflux | 48 | 65 |
Regioselective functionalization avoids contamination by structural isomers. Carboxylation precedes methylation in optimized routes:
Direct carbonylation converts bromoindazoles to esters, bypassing multi-step carboxylation. Palladium-catalyzed carbonylation of 6-bromo-1-methylindazole under 4.5–5.0 MPa CO pressure in methanol, with triethylamine as base and Pd(dppf)Cl₂ catalyst, yields methyl 1-methyl-1H-indazole-6-carboxylate at 100–110°C (15–20 hours):
Table 2: Carbonylation Conditions for Indazole Ester Synthesis
Substrate | Catalyst | CO Pressure (MPa) | Base | Yield (%) |
---|---|---|---|---|
6-Bromo-1-methylindazole | Pd(dppf)Cl₂ | 4.5–5.0 | Triethylamine | 90 |
5-Bromoindazole | Pd(OAc)₂/PPh₃ | 3.0 | K₂CO₃ | 75 |
7-Bromo-1H-indazole | RhCl(CO)(PPh₃)₂ | 5.0 | DBU | 68 |
Solvent and base critically influence annulation efficiency:
Key purification hurdles arise from:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3